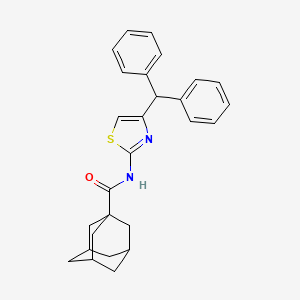

N-(4-benzhydryl-1,3-thiazol-2-yl)adamantane-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-benzhydryl-1,3-thiazol-2-yl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2OS/c30-25(27-14-18-11-19(15-27)13-20(12-18)16-27)29-26-28-23(17-31-26)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-10,17-20,24H,11-16H2,(H,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIQQLJWOUJLQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC(=CS4)C(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzhydryl-1,3-thiazol-2-yl)adamantane-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of high-boiling inert solvents and elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-benzhydryl-1,3-thiazol-2-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(4-benzhydryl-1,3-thiazol-2-yl)adamantane-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of N-(4-benzhydryl-1,3-thiazol-2-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring and benzhydryl group are known to interact with various enzymes and receptors, potentially modulating their activity. This compound may also influence cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(4-benzhydryl-1,3-thiazol-2-yl)adamantane-1-carboxamide, we analyze its structural and functional distinctions from three related compounds:

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Structure : This compound (C₂₀H₂₄N₂O₂S) features a 6-methoxybenzothiazole core linked to an adamantyl group via an acetamide bridge.

Key Differences :

- Substituent Position : The methoxy group at the 6-position of the benzothiazole ring contrasts with the benzhydryl group at the 4-position of the thiazole ring in the target compound.

- Backbone Flexibility : The acetamide linker introduces conformational flexibility, whereas the adamantane-1-carboxamide group in the target compound is more rigid.

Physicochemical Properties : - Crystallizes in the triclinic P1 space group with intermolecular hydrogen bonds (N–H⋯N, C–H⋯O) and S⋯S interactions (3.622 Å), enhancing crystal stability .

- Lower lipophilicity compared to the benzhydryl-containing analog due to the polar methoxy group.

Synthesis : Prepared via reaction of 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine in chloroform, yielding 22% after crystallization .

N-(5,5-Dimethyl-2-oxooxolan-3-yl)adamantane-1-carboxamide

Structure: This analog (C₁₆H₂₃NO₃) replaces the thiazole ring with a 5,5-dimethyl-2-oxooxolane (tetrahydrofuran derivative) linked to adamantane-1-carboxamide. Key Differences:

- Physicochemical Properties:

- Higher solubility in polar solvents compared to thiazole derivatives due to the oxolane oxygen’s polarity.

- Likely reduced metabolic stability due to the absence of sulfur’s electron-rich environment.

N-[4-(Furan-2-yl)-1,3-thiazol-2-yl]formamide

Structure : A simpler thiazole derivative with a furan substituent at the 4-position and a formamide group at the 2-position.

Key Differences :

- Furan vs. Benzhydryl : The furan’s oxygen atom introduces polarity but reduces lipophilicity compared to the benzhydryl group.

Tabulated Comparison of Key Features

Research Implications and Limitations

- Structural Insights : The benzhydryl group in the target compound likely enhances lipophilicity and membrane permeability compared to methoxy or oxolane analogs, though this may compromise aqueous solubility .

- Synthesis Challenges : Low yields (e.g., 22% for the methoxy analog) suggest that optimizing reaction conditions for the benzhydryl derivative is critical .

- Validation Needs : Crystallographic data for the target compound is absent in the provided evidence; tools like SHELXL or SIR97 could resolve its packing motifs and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.